molecular formula C13H8BrNO B3056876 2-bromo-10H-acridin-9-one CAS No. 7497-54-3

2-bromo-10H-acridin-9-one

Cat. No. B3056876
CAS RN: 7497-54-3
M. Wt: 274.11 g/mol
InChI Key: DKFRCJAPAAFCQF-UHFFFAOYSA-N
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Description

“2-bromo-10H-acridin-9-one” is a chemical compound that is part of the acridine family . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

Acridine derivatives have been synthesized using a variety of stunning and exquisite techniques throughout the past few decades . For instance, a novel TADF compound, 3,6-di (10 H -phenoxazin-10-yl)-10-phenylacridin-9 (10 H )-one (3,6-DPXZ-AD), was designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor .


Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD . This structure effectively restricts intramolecular relaxation and produces narrow full widths at half maximum of ∼55 nm .


Chemical Reactions Analysis

The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC of 1.1 × 10^6 s^−1 is realized simultaneously .

Scientific Research Applications

NMR Resonance and Tautomerism

  • NMR Studies : The 1H and 13C NMR resonances of acridin-9(10H)-ones, including derivatives like 2-bromoacridones, have been assigned using gs-COSY, gs-HMQC, and gs-HMBC experiments. These studies provide insights into the structural characteristics and tautomerism of these compounds (Avellaneda et al., 2002).

Drug-DNA Interaction

  • Binding to DNA : N10-alkylated 2-bromoacridones demonstrate strong DNA binding capabilities, as revealed through spectrophotometric titrations and Circular Dichroism (CD) measurements. Molecular dynamics (MD) simulations have investigated structural and dynamic changes in DNA upon binding with these compounds, highlighting their potential in drug-DNA interaction studies (Thimmaiah et al., 2015).

Thermodynamic Properties

  • Melting and Volatilization : Research on the melting, volatilization, and crystal lattice enthalpies of various acridin-9(10H)-one derivatives, including 2-bromoacridin-9(10H)-one, has been conducted. These studies are crucial for understanding the thermodynamic behavior of these compounds (Storoniak et al., 2003).

Supramolecular Networks

  • Molecular Interactions : The molecular structure of derivatives, such as 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one, has been explored. These studies emphasize the impact of different substituents on intermolecular π-stacking interactions and hydrogen bonding, contributing to the understanding of their supramolecular networks (He et al., 2013).

Synthesis and Chemical Reactions

  • Chemical Synthesis : Various methods for synthesizing acridin-9(10H)-ones, including 2-bromoacridin-9(10H)-one, have been reported. These methods involve reactions like Ullmann condensation and alkylation, providing insights into the chemical processes for producing these compounds (Kobayashi et al., 2013).

Photocatalytic Systems

  • Photocatalysis : Acridine derivatives, including those related to 2-bromoacridin-9(10H)-one, have been identified as efficient photocatalysts for processes like the reductive dechlorination of pollutants. This underscores their potential in environmental applications (Ishikawa & Fukuzumi, 1990).

Corrosion Inhibition

  • Corrosion Inhibition : Studies have shown that halogen-substituted acridines, including 2-bromoacridines, are effective corrosion inhibitors for metals like mild steel. This research has implications for industrial applications, especially in acid mediums (Zhang et al., 2018).

Future Directions

Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Tuning the peripheral groups on carbazole, even without changing donor distortion, proved to be a practical strategy for enhancing TADF efficiencies while maintaining color purity .

properties

IUPAC Name

2-bromo-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRCJAPAAFCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331296
Record name 2-bromo-9(10H)-acridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-10H-acridin-9-one

CAS RN

7497-54-3
Record name NSC406617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-9(10H)-acridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Tinoush, I Shirdel, M Wink - Frontiers in Pharmacology, 2020 - frontiersin.org
… In another study eighteen N-10-substituted-2-bromoacridones were examined for the anti-MDR activity and compared to the parent compound 2-bromo-10H-acridin-9-one. N-10-…
Number of citations: 49 www.frontiersin.org

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